rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans
CAS No.:
Cat. No.: VC18262725
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans -](/images/structure/VC18262725.png)
Specification
Molecular Formula | C12H18F3NO4 |
---|---|
Molecular Weight | 297.27 g/mol |
IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-8(12(13,14)15)7(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8-/m0/s1 |
Standard InChI Key | BMIJZIRDVRPARM-YUMQZZPRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(F)(F)F |
Introduction
The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid is a chiral molecule belonging to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing efficacy in biological systems.
Synthesis and Modifications
The synthesis of such compounds typically involves multiple steps, including the introduction of the tert-butoxycarbonyl and trifluoromethyl groups. These modifications are crucial for enhancing biological activity or synthesizing derivatives with improved pharmacological profiles.
Biological Activity and Applications
Piperidine derivatives are associated with various therapeutic effects due to their ability to interact with biological targets. The trifluoromethyl group in this compound is particularly noteworthy for its potential to enhance metabolic stability and efficacy in biological systems.
Comparison with Similar Compounds
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 84358-13-4 | Piperidine ring with tert-butoxycarbonyl group | Lacks trifluoromethyl substitution |
rac-(3R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluoro-5-methylphenyl)pyrrolidine-3-carboxylic acid | 2227746-20-3 | Similar piperidine structure but different aromatic substitution | Different fluorinated aromatic group |
rac-(2R,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid | 1993317-42-2 | Variation in piperidine position | Unique position of carboxylic acid |
Research Findings and Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and spectroscopy are used to understand how the compound interacts at a molecular level with receptors or enzymes, influencing its therapeutic potential.
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